Pilabactam

OXA-23 carbapenemase inactivation kinetics

Research on carbapenem-resistant Acinetobacter baumannii (CRAB) is hindered by a lack of effective β-lactamase inhibitors against class D enzymes (OXA). Pilabactam (ANT3310) is a covalent DBO inhibitor that fills this gap. - **Target Spectrum:** Inhibits OXA-23, OXA-48, KPC-2, AmpC (IC50: 1-175 nM). - **In vivo Validation:** Murine infection models demonstrate efficacy with meropenem (T1/2 0.64h, IV). - **Research Grade:** Suitable for AST, crystallography, and resistance emergence studies.

Molecular Formula C6H9FN2O5S
Molecular Weight 240.21 g/mol
CAS No. 2410688-60-5
Cat. No. B15565543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilabactam
CAS2410688-60-5
Molecular FormulaC6H9FN2O5S
Molecular Weight240.21 g/mol
Structural Identifiers
InChIInChI=1S/C6H9FN2O5S/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13/h4-5H,1-3H2,(H,11,12,13)/t4-,5+/m1/s1
InChIKeyGCKKZLXJSUOGES-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pilabactam: Broad-Spectrum DBO β-Lactamase Inhibitor


Pilabactam (ANT3310) is a novel diazabicyclooctane (DBO) serine β-lactamase inhibitor featuring a distinctive fluorine substituent in place of the carboxamide group found in earlier DBOs, which expands its inhibitory spectrum to include challenging class D carbapenem-hydrolyzing β-lactamases (CHDLs) such as OXA-23 [1]. It is a broad-spectrum covalent inhibitor with IC50 values ranging from 1 nM to 175 nM against a panel of clinically relevant serine β-lactamases including AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, and KPC-2 [2]. Currently in Phase I clinical development in combination with meropenem (MEM-PIL), it represents one of the few investigational β-lactam/β-lactamase inhibitor combinations with demonstrated activity against both carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB) [3].

Serine β-lactamase panel screening – Inhibits AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, and KPC-2
DBO class structure-activity studies – Fluorinated scaffold enables CHDL (OXA-23) interaction investigations
Carbapenem-resistant Gram-negative research models – Supports meropenem combination activity evaluation against CRAB and CRE

Pilabactam vs. Other DBO Inhibitors


In-class DBO β-lactamase inhibitors such as avibactam, relebactam, nacubactam, and zidebactam share a common diazabicyclooctane core but exhibit fundamentally divergent inhibitory spectra against class D OXA-type carbapenemases, the primary resistance determinant in Acinetobacter baumannii [1]. Unlike pilabactam, none of the clinically approved or development-stage DBOs restore meropenem activity against OXA-23-producing CRAB, a WHO critical priority pathogen [2]. This spectrum gap arises from structural differences: pilabactam's unique fluorine substituent, which replaces the carboxamide moiety of earlier DBOs, forms critical hydrogen-bonding and CH-F interactions within the tunnel-like active site of OXA-23, enabling durable tight-binding inhibition (Kd ≈ 4 nM) that avibactam and relebactam cannot achieve [3]. Consequently, substitution with a generic DBO would forfeit the dual-pathogen coverage—spanning both CRE and CRAB—that defines pilabactam's research and therapeutic utility.

Pilabactam
Fluorine-substituted DBO with reported CHDL (OXA-23) inhibition and CRAB/CRE coverage when paired with meropenem.
Avibactam / Relebactam
Non-fluorinated DBOs with limited class D carbapenemase inhibition; CRAB activity profiles may not transfer.
Pilabactam
Reports OXA-23 inactivation kinetics of 1.7 × 10⁴ M⁻¹s⁻¹ and tight binding (Kd ≈ 4 nM) in purified enzyme assays.
Durlobactam
Alternative Acinetobacter-focused DBO; OXA-23 inactivation rate may differ, and combination spectrum with meropenem may not replicate pilabactam's reported CRE activity.
Identical DBO class does not ensure interchangeable inhibition spectra or partnership-dependent antibacterial profiles. Fluorine-dependent CHDL engagement and specific β-lactam pairing must be independently verified.

Pilabactam Comparative Activity Evidence


Fluorine-Enabled CHDL Inhibition Over Avibactam

Pilabactam demonstrates a 4.9-fold higher second-order inactivation rate constant (kinact/Ki) against the clinically critical OXA-23 carbapenemase compared to durlobactam, the only DBO specifically approved for Acinetobacter infections. Kinetic analyses reveal pilabactam inhibits OXA-23 via a two-step tight-binding mechanism with an inactivation rate of 1.7 × 10⁴ M⁻¹s⁻¹, versus 3.5 × 10³ M⁻¹s⁻¹ for durlobactam [1]. Additionally, pilabactam exhibits a low dissociation constant (Kd ≈ 4 nM) and a slow off-rate, indicating durable, essentially irreversible inhibition [1].

Fluorine-CHDL Mechanism
Head-to-head
Fluorine substituent enables OXA-23 active-site stabilization via hydrogen-bonding and CH–F interactions, absent in avibactam/relebactam.
Supports structural basis for extended class D inhibition in CRAB research.
Purified OXA-23 assays and molecular dynamics; direct enzyme inhibition context.
OXA-23 carbapenemase inactivation kinetics

A. baumannii MIC90 vs. Approved BLBLIs

In a global collection of 905 Acinetobacter baumannii clinical isolates, meropenem-pilabactam (MEM-PIL) achieved an MIC90 of 4 µg/mL, whereas all comparator β-lactam/β-lactamase inhibitor combinations—including meropenem-vaborbactam, ceftazidime-avibactam, aztreonam-avibactam, cefepime-taniborbactam, cefepime-zidebactam, and imipenem-relebactam—exhibited MIC90 values of ≥32 µg/mL against the same isolate panel [1]. The MEM-PIL MIC90 of 4 µg/mL was comparable only to sulbactam-durlobactam, a combination specifically developed and FDA-approved for CRAB infections [1].

A. baumannii MIC90
Head-to-head
Meropenem-pilabactam MIC90 4 µg/mL vs. comparator BLBLIs ≥32 µg/mL (n=905 global clinical isolates).
Reported ≥8-fold MIC90 reduction supports CRAB susceptibility testing studies.
Fixed ANT3310 8 µg/mL; broth microdilution conditions.
CRAB MIC90 Acinetobacter baumannii

MIC50/MIC90 in Meropenem-Resistant CRAB Isolates

Against 252 OXA-producing carbapenem-resistant Enterobacterales (CRE) clinical isolates, the addition of pilabactam (8 µg/mL) reduced the meropenem MIC90 from >32 µg/mL (meropenem alone) to 0.25 µg/mL, representing a >128-fold improvement in potency [1]. Similarly, against 180 KPC-producing CRE isolates, the meropenem MIC90 decreased from >32 µg/mL to 0.5 µg/mL [1]. The meropenem-pilabactam combination prevented growth of 100% of OXA- and KPC-positive CRE isolates at 8 µg/mL [1].

Meropenem-Resistant CRAB
Cross-study comparable
MIC50 1 mg/L / MIC90 2 mg/L in 68 whole-genome-sequenced meropenem-resistant A. baumannii.
Low MIC values across genetically diverse resistant isolates; supports panel screening.
Meropenem resistance background; exact genomic context varies.
OXA-48 CRE meropenem potentiation

OXA-23 Inactivation Kinetics vs. Durlobactam

In a collection of 57 double-carbapenemase-producing Enterobacterales clinical isolates (co-producing combinations including VIM+OXA-48, NDM+OXA-48, KPC+VIM, and others), meropenem-pilabactam demonstrated MIC50/MIC90 values of 0.5/≥64 mg/L with 47/57 (82%) isolates susceptible [1]. This activity profile was comparable to cefepime-taniborbactam (MIC50/MIC90 = 0.5/16 mg/L; 44/57 susceptible) and superior to ceftazidime-avibactam, imipenem-relebactam, and meropenem-vaborbactam, which were the least active options [1]. Notably, activity was affected by NDM-type metallo-β-lactamases in combination with porin deficiency, a limitation shared across the class [1].

OXA-23 Inactivation Kinetics
Head-to-head
Pilabactam kinact/Ki 1.7 × 10⁴ M⁻¹s⁻¹ vs. durlobactam 3.5 × 10³ M⁻¹s⁻¹; Kd ≈ 4 nM.
Reported 4.9-fold faster inactivation and tight binding support OXA-23 mechanism studies.
Purified enzyme kinetics; cellular translation requires additional review.
double-carbapenemase Enterobacterales NDM

Resistance Suppression in CHDL-Producing A. baumannii

Pilabactam demonstrates a favorable in vitro safety profile with low cytotoxicity in HepG2 cells (IC50 >100 µM) and no evidence of cardiotoxicity as measured by hERG potassium channel inhibition, nor genotoxicity in Ames testing . These values represent concentrations more than 500-fold higher than the highest IC50 observed for β-lactamase inhibition (175 nM), indicating a substantial therapeutic window in cellular assays.

Resistance Suppression
Class-level inference
Resistance selection suppressed at 4× MIC in representative CHDL-producing A. baumannii strains.
Supports resistance emergence study endpoints; context-dependent interpretation.
Strain panel limited; data to verify across broader CHDL diversity.
cytotoxicity hERG genotoxicity

Meropenem Activity Restoration in OXA/KPC CRE

Frequency of resistance (FOR) studies in representative OXA-23-producing Acinetobacter baumannii strains demonstrated that pilabactam, in combination with meropenem, suppresses the emergence of resistant mutants at concentrations as low as 4× MIC [1]. This indicates a low propensity for the selection of spontaneous resistant subpopulations under clinically achievable drug exposure conditions.

OXA/KPC CRE MIC90
Head-to-head
Meropenem-pilabactam MIC90 0.25 µg/mL (OXA-CRE, n=252) / 0.5 µg/mL (KPC-CRE, n=180) vs. meropenem alone >32 µg/mL.
Reported >128-fold and >64-fold MIC90 reduction; supports broad CRE serine-β-lactamase coverage research.
Fixed ANT3310 8 µg/mL; 100% growth inhibition reported at tested concentration.
resistance suppression frequency of resistance OXA-23

Pilabactam Research Applications


In Vitro Susceptibility Testing Against CRAB

Investigators studying OXA-23-mediated carbapenem resistance in Acinetobacter baumannii should select pilabactam over other DBOs due to its validated tight-binding inhibition (Kd ≈ 4 nM) and 4.9-fold higher inactivation rate constant (1.7 × 10⁴ M⁻¹s⁻¹) relative to durlobactam [1]. This kinetic advantage enables more precise enzyme inhibition studies at lower compound concentrations, reducing off-target effects and conserving valuable enzyme preparations. The fluorine-mediated interactions within the OXA-23 tunnel-like active site, characterized via molecular dynamics simulations [1], provide a structural rationale for target engagement that can inform rational inhibitor design and structure-activity relationship studies.

β-Lactamase Inhibition Profiling & SAR

Laboratories assembling β-lactamase inhibitor screening panels should include pilabactam as a comparator for class D OXA-type enzyme coverage. Its IC50 range of 1-175 nM across AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, and KPC-2 provides a benchmark for compounds intended to address the spectrum gap left by avibactam and relebactam, which lack meaningful OXA-23 activity [2]. The inclusion of pilabactam in screening cascades allows direct quantitative comparison of novel inhibitor candidates against a compound with demonstrated dual-pathogen (CRE and CRAB) coverage, facilitating identification of candidates that match or exceed this differentiated spectrum.

Resistance Suppression Studies in CHDL Strains

For researchers employing murine thigh or lung infection models with OXA-23-producing Acinetobacter baumannii, pilabactam represents a validated research tool with demonstrated in vivo efficacy in both anatomical sites [3]. Pharmacokinetic parameters established in male Swiss albino mice—including half-life (0.64 h), AUC (412 ng·h/mL), and clearance (40 mL/min/kg) following 1 mg/kg intravenous administration —provide a foundation for dose-ranging studies. The combination of in vivo efficacy data and established PK parameters enables researchers to design infection model studies with predictable compound exposure, reducing the number of pilot experiments required to establish effective dosing regimens.

Murine Infection Model: Meropenem Combination

Investigators characterizing resistance mechanisms in clinical isolates co-producing multiple carbapenemases (e.g., VIM+OXA-48, NDM+OXA-48, KPC+VIM) should utilize pilabactam as a comparator β-lactamase inhibitor in susceptibility testing panels. Its activity profile against 57 double-carbapenemase-producing isolates (MIC50 0.5 mg/L; 82% susceptible) provides a reference point that is comparable to cefepime-taniborbactam and superior to first-line combinations like ceftazidime-avibactam [4]. Inclusion of pilabactam in these studies enables correlation of specific carbapenemase genotypes with inhibitor susceptibility, supporting the development of genotype-guided therapeutic algorithms and the identification of resistance determinants that compromise even next-generation DBOs.

Application
Selection Property
Validation Focus
CRAB antimicrobial susceptibility studies
Carbapenemase-inhibitor combination MIC
MIC90 and MIC50 endpoints against global and resistant isolate panels
Serine β-lactamase inhibition profiling
Broad-spectrum enzyme coverage (AmpC, CTX-M, OXA, KPC)
IC50 panel screening and fluorine-dependent CHDL interaction studies
Resistance emergence studies
Frequency of resistance endpoint
Suppression threshold at multiple of MIC in CHDL-producing strains
In vivo CRAB infection models
Pharmacokinetic/pharmacodynamic profile
Exposure-response and model-derived efficacy endpoints

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